molecular formula C9H16O5 B132959 (S)-2-Hydroxypentanedioic Acid Diethyl Ester CAS No. 55094-99-0

(S)-2-Hydroxypentanedioic Acid Diethyl Ester

Cat. No.: B132959
CAS No.: 55094-99-0
M. Wt: 204.22 g/mol
InChI Key: DYLHSDCNOUDICA-ZETCQYMHSA-N
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Description

(S)-2-Hydroxypentanedioic Acid Diethyl Ester is a chiral ester derived from pentanedioic acid (glutaric acid), where a hydroxyl (-OH) group is substituted at the second carbon, and both carboxylic acid groups are esterified with ethanol. Its molecular formula is C₉H₁₆O₅, and molecular weight is approximately 204.22 g/mol. The (S)-configuration at the hydroxyl-bearing carbon makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

diethyl (2S)-2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHSDCNOUDICA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466501
Record name Diethyl (2S)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55094-99-0
Record name Diethyl (2S)-2-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Reaction Mechanism

The asymmetric hydrogenation of β-ketoesters represents a cornerstone for synthesizing enantiomerically enriched β-hydroxyesters. Ethyl acetoacetate (EAA) and analogous β-ketoesters undergo hydrogenation in the presence of chiral catalysts to yield (S)-configured products. For example, baker’s yeast-mediated reduction of EAA produces (S)-(+)-ethyl 3-hydroxybutyrate (EHB) with 85% optical yield (OY) under optimized conditions. The reaction proceeds via NADH-dependent ketoreductases, which selectively reduce the β-keto group while preserving ester functionality.

Key factors influencing enantioselectivity include:

  • Substrate structure : Linear β-ketoesters (e.g., EAA) exhibit higher OY (97%) compared to branched analogs (e.g., ClCH₂COCH₂COOMe, OY = 40%).

  • Enzyme source : Thermoanaerobium brockii (Th.b.) achieves superior OY (84–89%) for bulkier substrates compared to baker’s yeast (36–60%).

Industrial-Scale Optimization

Industrial protocols often employ continuous flow reactors to enhance throughput. For instance, a 5 L bioreactor utilizing 200 g of baker’s yeast and 600 g of sucrose converts 40 g of EAA to 24 g of EHB over 134 hours (productivity: 0.068 g dm⁻³ h⁻¹). Post-reaction purification via recrystallization of 3,5-dinitrobenzoate derivatives elevates optical purity to 97%, yielding (S)-EHB with [α]D = +43.5° (c 1, CHCl₃).

Enzymatic Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Esterification

Lipases such as Candida antarctica facilitate enantioselective esterification of racemic 2-hydroxypentanedioic acid. In a solvent-free system, the (S)-enantiomer reacts preferentially with ethanol in the presence of immobilized lipase B (Novozym 435), achieving 92% enantiomeric excess (ee) after 48 hours. The reaction follows a Ping-Pong Bi-Bi mechanism, with water removal via molecular sieves critical for shifting equilibrium toward ester formation.

Hydrolysis of Diethyl 2-Oxopentanedioate

Diethyl 2-oxopentanedioate undergoes asymmetric reduction using ketoreductases engineered for high stereoselectivity. A recombinant E. coli strain expressing Lactobacillus brevis alcohol dehydrogenase converts the ketone to (S)-2-hydroxypentanedioic acid diethyl ester with 98% ee and 82% yield. The process operates at 30°C and pH 7.0, requiring NADPH regeneration via glucose dehydrogenase.

Reactive Distillation for Esterification

Process Design and Parameters

Reactive distillation integrates esterification and separation in a single unit, enhancing efficiency. A patent-pending method reacts aqueous ammonium salts of dicarboxylic acids (e.g., 2-hydroxypentanedioic acid) with ethanol in a countercurrent distillation column. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature353–373 KMaximizes reaction rate
Molar ratio (Acid:EtOH)1:6Drives equilibrium
Catalyst (H₂SO₄)2 wt%Accelerates esterification

This method achieves 92–98% conversion with <1% residual ammonia, enabling direct hydrogenation of the ester.

Energy and Cost Considerations

Reactive distillation reduces energy consumption by 30% compared to batch reactors, as latent heat from ethanol vapor drives the reaction. A 10,000-ton/year plant operating at 95% yield requires 2.8 MW of thermal energy, predominantly for vapor recompression.

Acid-Catalyzed Esterification

Conventional Batch Synthesis

A two-step procedure involves:

  • Esterification : 2-Hydroxypentanedioic acid reacts with excess ethanol under H₂SO₄ catalysis (4 mol%) at reflux (351 K) for 12 hours, achieving 89% yield.

  • Chiral Resolution : Racemic product is resolved via diastereomeric salt formation with (1R,2S)-(−)-ephedrine, yielding (S)-enantiomer with 99% ee after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 423 K) reduces reaction time to 45 minutes, improving yield to 94%. The rapid heating minimizes side reactions such as oligomerization, which typically plagues prolonged syntheses.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Catalytic Hydrogenation75–8585–97Moderate120–150
Enzymatic Resolution82–9292–99High90–110
Reactive Distillation92–9899Very High70–85
Acid-Catalyzed Batch89–9499High60–75

Reactive distillation and acid-catalyzed batch methods dominate industrial production due to cost efficiency, while enzymatic routes prevail in high-value pharmaceutical applications.

Challenges and Innovations

Green Chemistry Advances

Recent patents disclose solvent-free enzymatic esterification using supercritical CO₂, reducing waste by 40%. Additionally, photoredox catalysis enables asymmetric synthesis at ambient temperature, though yields remain suboptimal (65%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxypentanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of diethyl 2-oxopentanedioate.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Diethyl 2-oxopentanedioate

    Reduction: Diethyl 2-hydroxypentanediol

    Substitution: Diethyl 2-chloropentanedioate

Scientific Research Applications

(S)-2-Hydroxypentanedioic Acid Diethyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of diethyl (2S)-2-hydroxypentanedioate depends on the specific application. In enzymatic reactions, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. The molecular targets and pathways involved in its action are primarily related to its ability to undergo hydrolysis and other chemical transformations.

Comparison with Similar Compounds

Diethyl Malonate (Propanedioic Acid Diethyl Ester)

  • Structure : C₇H₁₂O₄; lacks hydroxyl group.
  • Physical Properties :
    • Boiling point: ~199°C .
    • Odor: Apple-like, colorless liquid .
  • Reactivity : Used in Claisen condensations and barbiturate synthesis. Absence of hydroxyl limits hydrogen bonding.
  • Applications : Perfumes, vitamin B1/B6 synthesis .

Diethyl 2-Acetylglutarate

  • Structure : C₁₁H₁₈O₅; acetyl substituent at C2 instead of hydroxyl.
  • Physical Properties :
    • Boiling point: 154°C at 11 mmHg .
  • Reactivity: Acetyl group enables keto-enol tautomerism, useful in carbonyl chemistry.
  • Applications : Intermediate in organic synthesis .

L-Glutamic Acid Diethyl Ester Hydrochloride

  • Structure: C₉H₁₈N₂O₄·HCl; amino group at C2 instead of hydroxyl.
  • Biological Activity : Antagonizes NMDA receptors, affecting learning in rats .
  • Applications : Neuroscience research .
  • Key Difference: The hydroxyl group in the target compound reduces basicity and alters pharmacological interactions compared to the amino group in this derivative.

Diethyl Itaconate (Diethyl 2-Methylenesuccinate)

  • Structure : C₈H₁₂O₄; methylene group at C2.
  • Applications : Polymer precursor, stabilized with TBC .
  • Reactivity : Methylene group participates in Diels-Alder reactions.
  • Key Difference : The hydroxyl group in the target compound allows for hydrogen bonding and chiral resolution, unlike the inert methylene group.

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
(S)-2-Hydroxypentanedioic Acid Diethyl Ester C₉H₁₆O₅ 204.22 Not reported Hydroxyl, Ester
Diethyl Malonate C₇H₁₂O₄ 160.17 ~199 Ester
Diethyl 2-Acetylglutarate C₁₁H₁₈O₅ 230.26 154 (11 mmHg) Acetyl, Ester
Diethyl Itaconate C₈H₁₂O₄ 172.18 Not reported Methylene, Ester

Biological Activity

(S)-2-Hydroxypentanedioic Acid Diethyl Ester, also known as diethyl (2S)-2-hydroxypentanedioate, is an organic compound with significant biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C8_{8}H14_{14}O5_{5}
  • Molecular Weight : 206.19 g/mol
  • Structure : Features two ethyl ester groups and a hydroxyl group on the second carbon atom.

The compound's unique stereochemistry contributes to its reactivity and interactions with biological molecules, making it a point of interest in various research fields.

Enzyme Interaction

This compound has been shown to act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is crucial in metabolic pathways involving fatty acids and other carboxylic acids. The general reaction can be represented as follows:

Diethyl 2S 2 hydroxypentanedioate+H2OEsterasePentanedioic acid+Ethanol\text{Diethyl 2S 2 hydroxypentanedioate}+\text{H}_2\text{O}\xrightarrow{\text{Esterase}}\text{Pentanedioic acid}+\text{Ethanol}

This enzymatic activity highlights its potential role in biochemical research and applications.

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for breaking down acetylcholine in the nervous system. Inhibition of AChE can lead to increased acetylcholine levels, which is a strategy explored for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that this compound has some AChE inhibitory activity, warranting further investigation into its efficacy and therapeutic potential .

Antibacterial Properties

The compound has also been studied for its antibacterial properties. It has shown promise in inhibiting the growth of certain colonic bacteria strains, suggesting potential applications as an antibacterial agent or in modulating gut microbiota . This aspect could be particularly relevant in developing treatments for gastrointestinal disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Diethyl (2R)-2-hydroxypentanedioateStereoisomerDifferent stereochemistry affecting biological activity
Diethyl 2-oxopentanedioateOxidized formContains a carbonyl group instead of a hydroxyl group
Diethyl 2-chloropentanedioateSubstituted derivativeChlorine atom replaces the hydroxyl group

This comparison illustrates how variations in structure can influence biological activity, emphasizing the importance of stereochemistry in the functionality of these compounds.

Case Studies and Research Findings

  • Neuroprotective Potential : A study investigated the effects of this compound on neuronal cell lines, revealing its potential to protect against oxidative stress-induced apoptosis. The compound demonstrated a dose-dependent increase in cell viability under stress conditions, suggesting a neuroprotective effect.
  • Gut Microbiota Modulation : Another research effort focused on the compound's ability to modulate gut microbiota in animal models. Results indicated significant changes in the composition of gut bacteria following administration, highlighting its potential role in enhancing gut health during space missions where maintaining a healthy microbiome is crucial .
  • Antimicrobial Activity : In vitro studies assessed the antibacterial effects against various strains of bacteria commonly found in colonic environments. The findings showed that this compound inhibited bacterial growth significantly at specific concentrations, supporting its application in developing new antibacterial therapies .

Q & A

Q. How can researchers optimize the synthesis of (S)-2-Hydroxypentanedioic Acid Diethyl Ester to improve yield and enantiomeric purity?

Methodological Answer : The synthesis typically involves multi-step reactions, including esterification, chiral resolution, and purification. Key factors include:

  • Reagent selection : Use chiral catalysts (e.g., enantiopure amines) during esterification to enhance stereochemical control .
  • Reaction conditions : Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., ethyl acetate for solubility) to minimize racemization .
  • Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in ethanol/water mixtures to isolate the (S)-enantiomer .

Q. What analytical techniques are critical for characterizing this compound in academic research?

Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the ester’s structure and detect impurities (e.g., residual solvents like chloroform) .
  • HPLC with chiral columns : Quantify enantiomeric excess (e.g., Chiralpak AD-H column) using hexane/isopropanol mobile phases .
  • Mass spectrometry : Verify molecular weight (C9_9H16_{16}O5_5, MW 204.22) and fragmentation patterns to distinguish from analogs .

Q. How can researchers ensure stereochemical integrity during storage and handling of this compound?

Methodological Answer :

  • Storage : Keep at -20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried THF) in reactions to avoid racemization via water-mediated keto-enol tautomerism .

Advanced Research Questions

Q. What mechanistic insights explain the formation of diastereomeric byproducts during the synthesis of this compound?

Methodological Answer : Diastereomers arise due to:

  • Incomplete chiral induction : Competing pathways (e.g., non-selective hydrogenation) during catalytic steps .
  • Epimerization : Base-mediated equilibration (e.g., via enolate intermediates) in polar solvents like methanol .
    Resolution : Monitor reaction progress using inline FTIR to detect carbonyl shifts indicative of racemization .

Q. How can conflicting data on the biological activity of this compound be resolved in pharmacological studies?

Methodological Answer : Discrepancies in CYP inhibition or BBB permeability data may stem from:

  • Assay variability : Standardize cell models (e.g., Caco-2 for permeability) and inhibitor concentrations .
  • Metabolite interference : Use LC-MS/MS to distinguish parent compound from hydrolysis products (e.g., free hydroxy acid) .
    Validation : Cross-reference results with structural analogs (e.g., (S)-2-Hydroxybutanedioic Acid Diethyl Ester) to identify structure-activity trends .

Q. What strategies mitigate toxicity risks associated with this compound in in vivo studies?

Methodological Answer :

  • Dose optimization : Conduct acute toxicity assays in rodents to establish LD50_{50} and NOAEL values .
  • Metabolite profiling : Identify toxic metabolites (e.g., reactive aldehydes) via hepatic microsome incubations .
  • Formulation : Use liposomal encapsulation to reduce renal clearance and improve biocompatibility .

Q. How can computational methods guide the design of this compound analogs with enhanced stability?

Methodological Answer :

  • DFT calculations : Predict hydrolytic stability by modeling transition states of ester bond cleavage .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with half-life in simulated gastric fluid .

Q. What experimental approaches resolve crystallization challenges for this compound in X-ray diffraction studies?

Methodological Answer :

  • Solvent screening : Test mixed-solvent systems (e.g., ethyl acetate/cyclohexane) to induce slow nucleation .
  • Seeding : Introduce microcrystals of analogous compounds (e.g., (S)-2-Hydroxyhexanedioic Acid Diethyl Ester) to template growth .

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